INCB 3284

Beschreibung

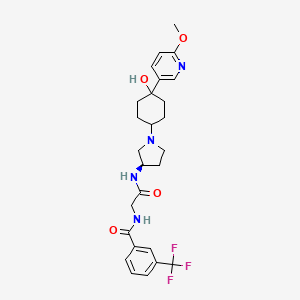

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31F3N4O4/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34)/t20-,21?,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZNYBUBXWWKCP-JMOWIOHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887401-92-5 | |

| Record name | INCB-3284 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887401925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INCB-3284 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W6K09GAQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

INCB3284: A Deep Dive into its Mechanism of Action in Inflammatory Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of INCB3284, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). We will delve into the core pharmacology of this molecule, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways. This document is intended to serve as a valuable resource for professionals engaged in inflammation research and the development of novel therapeutics.

Core Mechanism of Action: Targeting the CCL2-CCR2 Axis

INCB3284 exerts its anti-inflammatory effects by specifically targeting the CCL2-CCR2 signaling axis, a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] In chronic inflammatory conditions, elevated expression of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) acts as a potent chemoattractant for CCR2-expressing monocytes circulating in the bloodstream.[1][2]

Upon binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), a conformational change is induced, leading to the activation of intracellular signaling cascades.[1] This triggers the directed migration of monocytes from the vasculature into tissues, a process known as chemotaxis.[2][3] Once in the tissue, these monocytes differentiate into macrophages, which are key mediators of the inflammatory response, contributing to tissue damage through the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and tissue-degrading enzymes.[3]

INCB3284 functions as a competitive antagonist at the CCR2 receptor. It binds to the receptor, thereby preventing the binding of its endogenous ligand, CCL2. This blockade of the CCL2-CCR2 interaction effectively inhibits the downstream signaling events that lead to monocyte chemotaxis and subsequent macrophage accumulation at inflammatory loci.[3] By disrupting this crucial step in the inflammatory cascade, INCB3284 reduces the cellular infiltrate that drives and sustains chronic inflammation in a variety of disease states.[3][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for INCB3284.

| Parameter | Value | Assay | Species | Reference |

| IC50 (hCCR2 Binding) | 3.7 nM | Radioligand Binding Assay | Human | [3][5] |

| IC50 (Chemotaxis) | 4.7 nM | Monocyte Chemotaxis Assay | Human | [3][5] |

| IC50 (ERK Phosphorylation) | 2.6 nM | ERK Phosphorylation Assay | Human | [3] |

| IC50 (Intracellular Calcium Mobilization) | 6 nM | Calcium Mobilization Assay | Human | [3] |

| IC50 (hERG Potassium Current) | 84 µM | Patch Clamp Assay | Human | [3][5] |

| Protein Binding (Free Fraction) | 58% | Equilibrium Dialysis | Human | [3][5] |

| Oral Bioavailability | Acceptable | Pharmacokinetic Studies | Rodents, Primates | [3][5] |

| Half-life (T1/2) | 15 hours | Human Clinical Trials | Human | [3][5] |

Table 1: In Vitro and In Vivo Pharmacological Profile of INCB3284

| Receptor/Enzyme | Activity | Concentration Tested | Reference |

| CCR1, CCR3, CCR5, CXCR3, CXCR5 | No significant inhibitory activity | 1 µM | [3] |

| >50 other GPCRs, Ion Channels, Transporters | No significant inhibitory activity | 1 µM | [3] |

| CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | No significant inhibition (IC50 >25 µM) | >25 µM | [3] |

Table 2: Selectivity Profile of INCB3284

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the standard procedures used to characterize CCR2 antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To determine the IC50 value of INCB3284 for the human CCR2 receptor.

Materials:

-

HEK293 cells stably expressing human CCR2.

-

Radioligand: [¹²⁵I]-CCL2.

-

Non-labeled CCL2 (for determining non-specific binding).

-

INCB3284 at various concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM HEPES, 500 mM NaCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293-hCCR2 cells.

-

In a 96-well plate, add cell membranes, [¹²⁵I]-CCL2, and varying concentrations of INCB3284 or unlabeled CCL2.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled CCL2) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the INCB3284 concentration and fit the data to a one-site competition model to determine the IC50 value.

Monocyte Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of monocytes towards a chemoattractant.

Objective: To determine the IC50 value of INCB3284 for the inhibition of CCL2-induced monocyte chemotaxis.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

-

Recombinant human CCL2.

-

INCB3284 at various concentrations.

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).

-

Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pore size).

-

Cell viability stain (e.g., Calcein-AM).

-

Fluorescence plate reader.

Procedure:

-

Isolate monocytes from human PBMCs or culture the monocytic cell line.

-

Pre-incubate the cells with various concentrations of INCB3284 or vehicle control.

-

Place chemotaxis medium containing CCL2 in the lower chamber of the chemotaxis plate.

-

Add the pre-incubated cells to the upper chamber (the insert).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (e.g., 90-120 minutes).

-

Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

-

Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye that binds to nucleic acids or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the lower chamber.

-

Plot the percentage of inhibition of chemotaxis against the logarithm of the INCB3284 concentration to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation.

Objective: To assess the ability of INCB3284 to block CCL2-induced calcium flux.

Materials:

-

Cells expressing CCR2 (e.g., THP-1 or transfected HEK293 cells).

-

Recombinant human CCL2.

-

INCB3284 at various concentrations.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove extracellular dye.

-

Pre-incubate the cells with various concentrations of INCB3284 or vehicle control.

-

Measure the baseline fluorescence.

-

Add CCL2 to stimulate the cells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Calculate the inhibition of the calcium response in the presence of INCB3284 compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the INCB3284 concentration.

ERK Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling molecule in the CCR2 pathway.

Objective: To determine the effect of INCB3284 on CCL2-induced ERK phosphorylation.

Materials:

-

Cells expressing CCR2.

-

Recombinant human CCL2.

-

INCB3284 at various concentrations.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blot transfer system.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for western blots.

Procedure:

-

Starve the cells in serum-free medium to reduce basal ERK phosphorylation.

-

Pre-treat the cells with various concentrations of INCB3284.

-

Stimulate the cells with CCL2 for a short period (e.g., 5-10 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the anti-phospho-ERK1/2 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

-

Calculate the percentage of inhibition of ERK phosphorylation by INCB3284 and determine the IC50 value.

Visualizations

CCR2 Signaling Pathway and INCB3284 Mechanism of Action

Caption: CCR2 signaling cascade and the inhibitory action of INCB3284.

Experimental Workflow for Monocyte Chemotaxis Assay

Caption: A typical workflow for a monocyte chemotaxis assay.

Logical Relationship of CCR2 Inhibition to Anti-Inflammatory Effect

Caption: How INCB3284 disrupts the inflammatory cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

INCB 3284: A Technical Guide to its Function as a CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the function and mechanism of action of INCB 3284, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The information presented herein is curated for an audience of researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of complex biological processes.

Core Function and Mechanism of Action

This compound is an orally bioavailable small molecule that functions as a competitive antagonist of the human CCR2.[1][2][3] Its primary mechanism of action is to block the binding of the monocyte chemoattractant protein-1 (MCP-1, also known as CCL2) to CCR2.[4][5] This interaction is crucial in the trafficking of monocytes and macrophages to sites of inflammation.[6] By inhibiting this binding, this compound effectively disrupts the downstream signaling cascades that lead to monocyte chemotaxis, thereby reducing the influx of these inflammatory cells into tissues.[4][6] This targeted action makes this compound a subject of investigation for its therapeutic potential in inflammation-driven diseases.[1]

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), normally initiates a signaling cascade that promotes cell migration, proliferation, and survival.[3] this compound's antagonism of CCR2 has been shown to potently inhibit these downstream signaling events, including intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK).[6][7]

Quantitative Data Summary

The following tables summarize the key in vitro and pharmacokinetic parameters of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | IC50 Value | Description |

| hCCR2 Binding (MCP-1 antagonism) | 3.7 nM | Inhibition of monocyte chemoattractant protein-1 binding to human CCR2.[4][5] |

| Chemotaxis Antagonism | 4.7 nM | Inhibition of monocyte chemotaxis in response to a chemoattractant.[4][5] |

| Intracellular Calcium Mobilization | 6 nM | Inhibition of CCR2-mediated intracellular calcium release.[6][7] |

| ERK Phosphorylation | 2.6 nM | Inhibition of CCR2-mediated phosphorylation of ERK.[6][7] |

| hERG Potassium Current Inhibition | 84 µM | Inhibition of the human Ether-à-go-go-Related Gene potassium channel.[4][5] |

Table 2: Pharmacokinetic and Physicochemical Properties of this compound

| Parameter | Value | Description |

| Protein Binding (free fraction) | 58% | The fraction of the drug that is not bound to plasma proteins and is therefore pharmacologically active.[4][5] |

| Oral Bioavailability | Acceptable in rodents and primates | The proportion of the administered drug that reaches the systemic circulation.[4][5] |

| Half-life (T1/2) in human clinical trials | 15 hours | The time required for the concentration of the drug in the body to be reduced by half, supporting once-a-day dosing.[4][5] |

Selectivity: this compound demonstrates high selectivity for CCR2. At a concentration of 1 µM, it shows no significant inhibitory activity against a panel of other chemokine receptors (including CCR1, CCR3, CCR5, CXCR3, and CXCR5) and other G-protein-coupled receptors.[6][7]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the CCR2 signaling pathway and the general workflows of key experimental protocols used to characterize this compound.

CCR2 Signaling Pathway Blockade by this compound

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Monocyte Chemotaxis Assay

Caption: Workflow for a Boyden chamber monocyte chemotaxis assay.

Experimental Protocols

The following are detailed, representative protocols for the key in vitro assays used to characterize the function of this compound.

CCR2 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cells: A cell line endogenously expressing or transfected with human CCR2 (e.g., THP-1 cells).

-

Radioligand: ¹²⁵I-labeled human CCL2.

-

Test Compound: this compound.

-

Assay Buffer: RPMI 1640 with 1% BSA.

-

Wash Buffer: Cold PBS.

-

Filtration Plate: 96-well filter plate.

-

Scintillation Counter.

Procedure:

-

Cell Preparation: Culture CCR2-expressing cells to the desired density. On the day of the assay, harvest the cells and resuspend them in assay buffer to a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

25 µL of assay buffer (for total binding).

-

25 µL of 1 µM unlabeled CCL2 (for non-specific binding).

-

25 µL of serially diluted this compound.

-

50 µL of ¹²⁵I-hCCL2 at a final concentration of ~50 pM.

-

100 µL of the cell suspension.

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to allow binding to reach equilibrium.

-

Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate and wash the wells three times with 200 µL of ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.

-

Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Monocyte Chemotaxis Assay

This protocol measures the ability of a CCR2 antagonist to inhibit the migration of monocytic cells towards a CCL2 gradient using a Boyden chamber.

Materials:

-

Cells: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

-

Chemoattractant: Recombinant human CCL2 (hCCL2).

-

Test Compound: this compound.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Labeling Dye: Calcein-AM.

-

Apparatus: 24-well plate with Transwell inserts (5 µm pore size).

-

Fluorescence Plate Reader.

Procedure:

-

Cell Preparation: Culture THP-1 cells or isolate PBMCs. Label the cells with Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in assay medium at a concentration of 2 x 10⁶ cells/mL.

-

Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

Assay Setup:

-

Add 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. For the negative control, add assay medium without CCL2.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the top of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

-

Quantification of Migrated Cells: Carefully remove the inserts. Quantify the fluorescently labeled cells that have migrated to the lower chamber using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (CCL2 alone). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

ERK Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK (p-ERK) by Western blot to assess the inhibitory effect of this compound on CCR2-mediated signaling.

Materials:

-

Cells: CCR2-expressing cells.

-

Stimulant: Recombinant human CCL2.

-

Test Compound: this compound.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies against phospho-ERK1/2 and total ERK1/2; HRP-conjugated secondary antibody.

-

SDS-PAGE and Western Blotting reagents and equipment.

-

Chemiluminescence detection system.

Procedure:

-

Cell Culture and Treatment: Seed CCR2-expressing cells in a culture plate and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with varying concentrations of this compound for 1 hour. Stimulate the cells with CCL2 for 5-10 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Determine the inhibitory effect of this compound on CCL2-induced ERK phosphorylation.[8]

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration in response to CCR2 activation and its inhibition by this compound.

Materials:

-

Cells: CCR2-expressing cells.

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

-

Stimulant: Recombinant human CCL2.

-

Test Compound: this compound.

-

Assay Buffer: Krebs-Ringer-HEPES buffer.

-

Fluorescence Plate Reader with liquid handling capabilities (e.g., FlexStation).

Procedure:

-

Cell Plating: Plate CCR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium indicator dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

-

Compound Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing varying concentrations of this compound. Incubate for 15-30 minutes.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

-

Stimulation and Detection: The instrument's liquid handler injects a solution of CCL2 into the wells, and the fluorescence intensity is measured immediately and continuously for several minutes to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence intensity (peak minus baseline) is calculated for each well. The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the control (CCL2 alone). The IC50 value is calculated from the concentration-response curve.[9][10][11]

hERG Potassium Channel Patch Clamp Assay

This protocol outlines the whole-cell patch-clamp technique to assess the inhibitory effect of this compound on the hERG potassium channel, a critical cardiac safety assessment.

Materials:

-

Cells: A cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

Recording Solutions: Specific intracellular and extracellular solutions for patch-clamp recording.

-

Test Compound: this compound.

-

Patch-clamp rig: Microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

-

Cell Preparation: Plate the hERG-expressing cells at a low density in a recording chamber.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Gigaseal Formation: Under microscopic guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage Protocol and Baseline Recording:

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a depolarizing pulse to +20 mV to activate the hERG channels, followed by a repolarizing step to -50 mV to measure the tail current.

-

Record baseline currents in the vehicle control solution until a stable response is achieved.

-

-

Compound Application: Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

-

Data Acquisition: Record the hERG tail current at each concentration of this compound.

-

Data Analysis: Measure the amplitude of the tail current at each concentration and normalize it to the baseline current. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[1][4]

References

- 1. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. evotec.com [evotec.com]

- 6. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

INCB3284: A Technical Guide for Researchers Investigating CCR2 Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3284 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.[2] This signaling axis is implicated in a wide range of pathological processes, including inflammatory diseases, autoimmune disorders, and the progression of various cancers.[3] By inhibiting the interaction between CCL2 and CCR2, INCB3284 offers a valuable tool for researchers to investigate the therapeutic potential of targeting this pathway. This technical guide provides an in-depth overview of INCB3284, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Mechanism of Action

INCB3284 functions as a competitive antagonist at the CCR2 receptor. It binds to the receptor and prevents the binding of its cognate ligand, CCL2. This blockade inhibits the downstream signaling cascades that are normally initiated by CCL2-CCR2 interaction. As a G protein-coupled receptor (GPCR), CCR2 activation typically leads to a cascade of intracellular events.

The binding of CCL2 to CCR2 activates various downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT pathways.[3] These pathways are integral to cellular processes such as proliferation, survival, migration, and differentiation.[3] INCB3284 effectively inhibits these CCR2-mediated signaling events, including intracellular calcium mobilization and ERK phosphorylation.[1]

Quantitative Data

The following table summarizes the key quantitative parameters that define the potency and selectivity of INCB3284.

| Parameter | Value | Assay Type | Species | Reference |

| IC50 (hCCR2 Binding) | 3.7 nM | Antagonism of MCP-1 binding | Human | [1][4] |

| IC50 (Chemotaxis) | 4.7 nM | Antagonism of chemotaxis activity | Human | [1][4] |

| IC50 (Calcium Mobilization) | 6 nM | Inhibition of intracellular calcium mobilization | Human | [1] |

| IC50 (ERK Phosphorylation) | 2.6 nM | Inhibition of ERK phosphorylation | Human | [1] |

| IC50 (hERG Inhibition) | 84 µM | Inhibition of hERG potassium current | Human | [1][4] |

| Selectivity | >100-fold over other chemokine receptors (CCR1, CCR3, CCR5, CXCR3, CXCR5) | Not specified | Not specified | [1] |

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments to characterize the activity of INCB3284 are provided below.

In Vitro Assays

1. CCR2 Competitive Radioligand Binding Assay

This assay determines the binding affinity of INCB3284 to the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cells expressing CCR2 (e.g., THP-1 human monocytic cell line)

-

Radioligand (e.g., 125I-CCL2)

-

Unlabeled CCL2 (for determining non-specific binding)

-

INCB3284

-

Assay Buffer (e.g., RPMI 1640 with 1% BSA)

-

Wash Buffer (e.g., cold PBS)

-

96-well filter plates

-

Scintillation counter

-

-

Procedure:

-

Prepare a suspension of CCR2-expressing cells in assay buffer.

-

In a 96-well plate, add assay buffer (for total binding), unlabeled CCL2 (for non-specific binding), or serial dilutions of INCB3284.

-

Add the radioligand to all wells at a concentration near its Kd.

-

Add the cell suspension to all wells.

-

Incubate the plate at room temperature for 1-2 hours with gentle agitation.

-

Transfer the contents to a filter plate and wash the wells with ice-cold wash buffer to separate bound from free radioligand.

-

Allow the filter plate to dry, add scintillation fluid, and count the radioactivity.

-

Calculate the specific binding and plot the percentage of specific binding against the concentration of INCB3284 to determine the IC50 value.[5]

-

2. Chemotaxis Assay

This assay assesses the ability of INCB3284 to inhibit the migration of cells towards a CCL2 gradient.

-

Materials:

-

CCR2-expressing cells (e.g., primary human monocytes or THP-1 cells)

-

Recombinant human CCL2 (hCCL2)

-

INCB3284

-

Assay Medium (e.g., RPMI 1640 with 0.5% BSA)

-

Transwell inserts (5 µm pore size)

-

24-well plates

-

Fluorescent dye for cell quantification (e.g., Calcein-AM)

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a cell suspension in assay medium.

-

Pre-incubate the cells with various concentrations of INCB3284 for 30 minutes at 37°C.[5]

-

Add assay medium containing CCL2 to the lower wells of a 24-well plate. Use assay medium without CCL2 as a negative control.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cell suspension to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[5]

-

Remove the inserts and quantify the number of migrated cells in the lower chamber using a fluorescent dye and a plate reader.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of INCB3284 to determine the IC50 value.

-

3. Intracellular Calcium Mobilization Assay

This assay measures the ability of INCB3284 to block the transient increase in intracellular calcium concentration induced by CCL2.

-

Materials:

-

CCR2-expressing cells

-

Recombinant human CCL2

-

INCB3284

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[6]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

-

-

Procedure:

-

Plate CCR2-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating for 1 hour at 37°C.[6]

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of INCB3284.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add CCL2 to the wells to stimulate calcium mobilization and continue to measure fluorescence intensity over time.

-

Analyze the kinetic data to determine the peak fluorescence response and calculate the inhibition by INCB3284 to determine its IC50 value.

-

4. ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of INCB3284 on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of CCR2 signaling.

-

Materials:

-

CCR2-expressing cells

-

Recombinant human CCL2

-

INCB3284

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

-

-

Procedure:

-

Serum-starve CCR2-expressing cells overnight.

-

Pre-treat the cells with various concentrations of INCB3284 for 1-2 hours.[7]

-

Stimulate the cells with CCL2 for a short period (e.g., 5-15 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[8]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[9]

-

Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK and assess the inhibitory effect of INCB3284.

-

In Vivo Models

1. Murine Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)

This model is used to evaluate the anti-inflammatory efficacy of INCB3284 in a setting that mimics human rheumatoid arthritis.

-

Animals: DBA/1 mice (highly susceptible to CIA).[10]

-

Induction of Arthritis:

-

Primary immunization: Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.[11]

-

Booster immunization: 21 days after the primary immunization, administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[11]

-

-

Treatment Protocol:

-

Begin administration of INCB3284 (e.g., via oral gavage or intraperitoneal injection) either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of arthritis). Dosing regimens from literature for CCR2 antagonists can be used as a starting point.

-

-

Endpoint Analysis:

-

Monitor the incidence and severity of arthritis using a clinical scoring system (e.g., based on paw swelling and redness).[12]

-

Measure paw thickness with calipers.

-

At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Measure levels of inflammatory cytokines and chemokines in serum or joint tissue.

-

2. Murine Xenograft Model of Cancer

This model is used to assess the anti-tumor and anti-metastatic effects of INCB3284.

-

Animals: Immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation:

-

Subcutaneously or orthotopically inject a suspension of human cancer cells known to express CCR2 or to be influenced by the tumor microenvironment modulated by CCR2+ cells.

-

-

Treatment Protocol:

-

Endpoint Analysis:

-

Measure tumor volume regularly with calipers.

-

At the end of the study, excise the tumors and weigh them.

-

Analyze the tumors by immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

-

Assess metastasis by examining distant organs (e.g., lungs, liver) for the presence of tumor nodules.

-

Analyze the tumor microenvironment by flow cytometry to quantify the infiltration of immune cells, particularly macrophages.

-

Visualizations

Signaling Pathway

Caption: CCR2 signaling pathway and the inhibitory action of INCB3284.

Experimental Workflow

Caption: Preclinical experimental workflow for a CCR2 antagonist.

References

- 1. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. benchchem.com [benchchem.com]

- 6. abcam.com [abcam.com]

- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chondrex.com [chondrex.com]

- 11. invitekinc.com [invitekinc.com]

- 12. Frontiers | Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone [frontiersin.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. CCL2‐CCR2 Axis Inhibition in Osteosarcoma Cell Model: The Impact of Oxygen Level on Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

The Trajectory of INCB 3284 (Axatilimab): From Discovery to a First-in-Class Therapy for Chronic Graft-Versus-Host Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

INCB 3284, now known as axatilimab, represents a significant advancement in the treatment of chronic graft-versus-host disease (cGVHD), a serious and often debilitating complication of allogeneic hematopoietic stem cell transplantation. This technical guide provides an in-depth timeline of the discovery and development of axatilimab, a first-in-class monoclonal antibody targeting the colony-stimulating factor 1 receptor (CSF-1R). It details the preclinical rationale, comprehensive clinical trial data, and the mechanistic underpinnings of this novel therapeutic. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and study designs.

Discovery and Preclinical Development

While specific details regarding the initial synthesis and discovery of the axatilimab molecule are proprietary, its development was rationally designed to target the CSF-1R pathway, which was identified as a key regulator in the pathophysiology of cGVHD.[1] Preclinical research indicated that CSF-1R-dependent macrophages play a crucial role in promoting the fibrosis and inflammation characteristic of cGVHD.[2][3]

Preclinical Rationale and Key Findings

Preclinical studies demonstrated that the expansion and infiltration of donor-derived macrophages mediate cGVHD.[4] In animal models of cGVHD, blocking the CSF-1R pathway was shown to prevent and treat the disease by depleting these pathogenic macrophages.[5] Specifically, in murine models, CSF-1R blockade reduced the populations of tissue-resident macrophages and ameliorated the histopathology of cGVHD, validating CSF-1R as a therapeutic target.[6]

In vitro studies were instrumental in characterizing the binding and activity of axatilimab. These studies demonstrated that axatilimab is a high-affinity, humanized IgG4 monoclonal antibody that binds to the ligand-binding domain of human CSF-1R.[7] This binding effectively blocks the activity of both of its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34).[7][8] This inhibition of CSF-1R signaling was shown to potently inhibit the release of monocyte chemoattractant protein-1 (MCP-1) from human monocytes and completely inhibit the viability of macrophages during CSF-1-mediated differentiation.[8]

These preclinical findings provided a strong proof-of-concept for the therapeutic potential of targeting profibrotic macrophages with a CSF-1R inhibitor and laid the groundwork for the clinical development of axatilimab in patients with refractory cGVHD.[2]

Clinical Development

The clinical development of axatilimab has been marked by a series of well-designed studies that have progressively elucidated its safety, efficacy, and optimal dosing in patients with cGVHD.

Phase I/II Study (NCT03604692)

The initial phase I/II open-label study was designed to evaluate the safety, tolerability, and efficacy of axatilimab in patients with active cGVHD who had failed at least two prior lines of systemic therapy.[2] The phase I portion of the study utilized a dose-escalation design to identify the optimal biologic dose and the recommended phase II dose.[2]

-

Study Design: An open-label, dose-escalation (Phase I) and dose-expansion (Phase II) study.[9]

-

Patient Population: Patients aged 6 years or older with active cGVHD who had received at least two prior systemic therapies.[2] Key inclusion criteria included a Karnofsky Performance Scale of ≥60 (for patients ≥16 years) or a Lansky Performance Score of ≥60 (for patients <16 years), and adequate organ and bone marrow function.[9] Patients with evidence of malignancy relapse or uncontrolled infections were excluded.[9]

-

Intervention: In Phase I, patients received escalating doses of axatilimab (0.15 mg/kg, 0.5 mg/kg, and 1 mg/kg every 2 weeks, and 3 mg/kg every 2 or 4 weeks) administered via intravenous infusion.[10] The Phase II expansion cohort received 1 mg/kg every two weeks.[9]

-

Primary Objectives: The primary objective of the Phase I portion was to determine the optimal biologic dose and the recommended Phase II dose.[2] For the Phase II portion, the primary objective was to evaluate the overall response rate (ORR) at the start of treatment cycle 7.[2]

-

Key Secondary Objectives: Assessment of patient-reported outcomes using the Lee Symptom Scale, and further characterization of efficacy and safety.[11]

Pivotal Phase II AGAVE-201 Trial (NCT04710576)

Following the promising results from the Phase I/II study, the global, pivotal, randomized Phase II AGAVE-201 trial was initiated to further evaluate the efficacy and safety of axatilimab at three different doses.

-

Study Design: A Phase 2, open-label, randomized, multicenter study.[12]

-

Patient Population: 241 adult and pediatric patients with recurrent or refractory active cGVHD who had progressed after at least two prior lines of systemic therapy.[13]

-

Intervention: Patients were randomized to one of three treatment groups receiving axatilimab intravenously: 0.3 mg/kg every two weeks, 1.0 mg/kg every two weeks, or 3.0 mg/kg every four weeks.[13]

-

Primary Endpoint: The primary endpoint was the overall response rate (complete response + partial response) through the first six cycles of treatment, with each cycle being 28 days.[3]

-

Key Secondary Endpoint: A patient-reported decrease in cGVHD symptom burden, as measured by a reduction of more than 5 points on the modified Lee Symptom Scale.[14]

Quantitative Data Summary

The clinical trials of axatilimab have generated a robust dataset demonstrating its clinical benefit in a heavily pretreated patient population.

Table 1: Efficacy Results from the Phase I/II Study (NCT03604692)

| Efficacy Endpoint | All Evaluable Patients (n=39) | Phase II Cohort (n=22) |

| Overall Response Rate (ORR) by Cycle 7 Day 1 | 67% | 82% |

| Best ORR at any point | 69% | - |

| Median Time to Response | 5 weeks (range: 4-48) | 4 weeks (range: 4-20) |

| Clinically Meaningful Improvement in Lee Symptom Score (≥7 points) | 58% | - |

Table 2: Efficacy Results from the Pivotal AGAVE-201 Trial (NCT04710576)

| Efficacy Endpoint | 0.3 mg/kg Q2W (n=80) | 1.0 mg/kg Q2W (n=81) | 3.0 mg/kg Q4W (n=80) |

| Overall Response Rate (ORR) | 74% (95% CI: 63-83) | 67% (95% CI: 55-77) | 50% (95% CI: 39-61) |

| Median Time to First Response | 1.5 months (range: 0.9-5.1) | - | - |

| Median Duration of Response | 1.9 months (95% CI: 1.6-3.5) | - | - |

| Patients with ≥5-point reduction in modified Lee Symptom Scale | 60% | 69% | 41% |

| 12-Month Survival (Kaplan-Meier estimate) | 98% (95% CI: 89-100) | 91% (95% CI: 82-96) | 83% (95% CI: 72-91) |

Data sourced from[14]

Mechanism of Action and Signaling Pathway

Axatilimab exerts its therapeutic effect by targeting and inhibiting the CSF-1R, a receptor tyrosine kinase that is essential for the survival, proliferation, and differentiation of monocytes and macrophages.[7]

Upon administration, axatilimab binds to the extracellular domain of CSF-1R on monocytes and macrophages, preventing the binding of its ligands, CSF-1 and IL-34.[12] This blockade of CSF-1R signaling leads to a reduction in circulating pro-inflammatory and pro-fibrotic monocytes and monocyte-derived macrophages. By inhibiting the activity of these pathogenic macrophages, axatilimab disrupts the downstream signaling cascades that contribute to inflammation and fibrosis in cGVHD.[1] This includes the inhibition of pro-inflammatory cytokine secretion and the disruption of transforming growth factor-beta (TGF-β)-mediated fibrosis.

Development and Regulatory Timeline

The development of axatilimab has progressed rapidly, culminating in its approval by the U.S. Food and Drug Administration (FDA).

-

November 2018: The Phase I/II clinical trial (NCT03604692) was initiated.[9]

-

December 2020: Positive data from the Phase 1 portion of the trial were presented at the 62nd ASH Annual Meeting.

-

January 2021: The pivotal AGAVE-201 Phase II trial (NCT04710576) was initiated.

-

December 2022: Results from the Phase I/II trial were published in the Journal of Clinical Oncology.[3]

-

December 2023: Positive results from the AGAVE-201 trial were presented at the ASH Annual Meeting.[5]

-

August 14, 2024: The FDA approved axatilimab-csfr (Niktimvo) for the treatment of cGVHD after failure of at least two prior lines of systemic therapy in adult and pediatric patients weighing at least 40 kg.

-

January 2025: The FDA approved 9-mg and 22-mg vial sizes for axatilimab-csfr.[6]

Conclusion

The discovery and development of axatilimab (this compound) exemplify a targeted approach to drug development, moving from a strong preclinical rationale to successful clinical validation and regulatory approval. By specifically targeting the CSF-1R pathway, axatilimab offers a novel and effective therapeutic option for patients with chronic graft-versus-host disease who have exhausted other treatment avenues. The comprehensive clinical data underscore its ability to produce durable responses and improve patient-reported outcomes. As a first-in-class agent, axatilimab not only addresses a significant unmet medical need but also opens new avenues for research into the role of macrophages in other fibrotic and inflammatory diseases. Further studies are ongoing to explore its potential in earlier lines of cGVHD therapy and in other indications such as idiopathic pulmonary fibrosis.[6]

References

- 1. Axatilimab-csfr Approved for Chronic Graft-Versus-Host Disease - Oncology Data Advisor [oncdata.com]

- 2. Axatilimab for Chronic Graft-Versus-Host Disease After Failure of at Least Two Prior Systemic Therapies: Results of a Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. targetedonc.com [targetedonc.com]

- 6. New FDA Approval Issued: Axatilimab-csfr 9-mg, 22-mg Vials for Chronic GVHD | Docwire News [docwirenews.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. A Phase 1/2 Study to Evaluate Axatilimab in Participants With Active cGVHD [ctv.veeva.com]

- 10. astct.org [astct.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Axatilimab - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

The Role of INCB3284 in Elucidating Monocyte and Macrophage Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), form a critical signaling axis that governs the recruitment of monocytes from the bone marrow to sites of inflammation and tissue injury. This pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as in the tumor microenvironment. INCB3284, a potent and selective small molecule antagonist of CCR2, has emerged as an invaluable tool for studying the intricate processes of monocyte and macrophage recruitment. This technical guide provides an in-depth overview of INCB3284, including its pharmacological properties, detailed experimental protocols for its use in vitro and in vivo, and a summary of its application in dissecting the roles of CCR2-mediated cell trafficking.

Introduction to the CCL2-CCR2 Axis and INCB3284

The recruitment of monocytes from the bloodstream into tissues is a fundamental process in both physiological and pathological immune responses. Upon entering tissues, monocytes differentiate into macrophages and dendritic cells, which play diverse roles in inflammation, tissue repair, and immunity. The CCL2-CCR2 signaling pathway is a primary driver of the egression of inflammatory monocytes (Ly6Chi in mice, CD14++CD16- in humans) from the bone marrow and their subsequent migration to sites of CCL2 expression.[1][2][3] Dysregulation of this axis is a hallmark of numerous chronic inflammatory conditions, making it a compelling target for therapeutic intervention and basic research.

INCB3284 is a potent, selective, and orally bioavailable antagonist of human CCR2.[4][5][6] It effectively inhibits the binding of CCL2 to CCR2, thereby blocking downstream signaling events such as intracellular calcium mobilization and ERK phosphorylation.[5] Its high selectivity for CCR2 over other chemokine receptors makes it a precise tool for isolating the effects of this specific pathway.[4][5]

Quantitative Data for INCB3284

The following tables summarize the key quantitative parameters of INCB3284, highlighting its potency and selectivity.

Table 1: In Vitro Potency of INCB3284 [4][5][6][7]

| Parameter | IC50 Value | Description |

| hCCR2 Binding (MCP-1 antagonism) | 3.7 nM | Inhibition of monocyte chemoattractant protein-1 binding to human CCR2. |

| Chemotaxis Activity | 4.7 nM | Antagonism of monocyte migration towards a CCL2 gradient. |

| Intracellular Calcium Mobilization | 6 nM | Inhibition of CCR2-mediated intracellular calcium release. |

| ERK Phosphorylation | 2.6 nM | Inhibition of downstream ERK signaling upon CCR2 activation. |

Table 2: Selectivity and Pharmacokinetic Properties of INCB3284 [4][6][7]

| Parameter | Value | Description |

| hERG Potassium Current Inhibition (IC50) | 84 µM | A measure of off-target activity; a higher value indicates greater safety. |

| Protein Binding (Free Fraction) | 58% | The percentage of the drug that is not bound to plasma proteins and is pharmacologically active. |

| Oral Bioavailability | Acceptable | Demonstrates good absorption in rodents and primates when administered orally. |

| Half-life (T1/2) in Humans | 15 hours | Supports once-a-day dosing in clinical settings. |

Signaling Pathway and Experimental Workflow Diagrams

CCR2 Signaling Pathway and Inhibition by INCB3284

Caption: CCR2 signaling pathway and its inhibition by INCB3284.

Experimental Workflow for In Vivo Study of Monocyte Recruitment

Caption: Workflow for an in vivo study of monocyte recruitment using INCB3284.

Detailed Experimental Protocols

In Vitro Chemotaxis Assay (Transwell Migration Assay)

This assay measures the ability of INCB3284 to inhibit the migration of monocytic cells towards a CCL2 gradient.

Materials:

-

Human monocytic cell line (e.g., THP-1) or primary human monocytes.

-

RPMI 1640 medium with 2% FBS.

-

Recombinant human CCL2.

-

INCB3284.

-

Transwell inserts with 3-μm or 5-μm pores.

-

24-well companion plates.

-

Fluorescent dye for cell quantification (e.g., Calcein AM).

Protocol:

-

Cell Preparation: Culture THP-1 cells or isolate primary monocytes. Resuspend cells in RPMI 1640 with 2% FBS at a concentration of 1 x 106 cells/mL.

-

Compound Pre-incubation: In a separate plate, incubate the cell suspension with various concentrations of INCB3284 (or vehicle control) for 30 minutes at 37°C.

-

Assay Setup:

-

Add 600 µL of RPMI 1640 with 2% FBS containing CCL2 (e.g., 10 ng/mL) to the lower wells of the 24-well plate.[8] For the negative control, add medium without CCL2.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the top of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification of Migrated Cells:

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of INCB3284 compared to the vehicle control and determine the IC50 value.

In Vivo Murine Model of Peritoneal Inflammation

This protocol describes the use of INCB3284 to inhibit monocyte/macrophage recruitment to the peritoneal cavity following an inflammatory stimulus.

Materials:

-

C57BL/6 mice (8-12 weeks old).

-

INCB3284.

-

Vehicle for oral administration (e.g., 0.5% methylcellulose).

-

3% Brewer's thioglycollate medium.

-

Sterile PBS.

-

FACS buffer (PBS with 2% FBS and 2 mM EDTA).

-

Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-Ly6C).

Protocol:

-

Animal Grouping and Dosing:

-

Acclimatize mice for at least one week.

-

Randomly assign mice to a vehicle control group and an INCB3284 treatment group.

-

Administer INCB3284 (e.g., 1-10 mg/kg) or vehicle by oral gavage. The timing of administration relative to the inflammatory stimulus may need to be optimized. A common approach is to dose 1-2 hours before the stimulus.

-

-

Induction of Peritonitis:

-

Cell Harvest:

-

At a predetermined time point (e.g., 24, 48, or 72 hours post-injection), euthanize the mice.

-

Perform a peritoneal lavage by injecting 5-10 mL of cold sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.[12]

-

-

Cell Staining and Flow Cytometry:

-

Centrifuge the peritoneal lavage fluid to pellet the cells.

-

Resuspend the cells in FACS buffer.

-

Perform a cell count.

-

Stain the cells with a cocktail of fluorescently conjugated antibodies to identify monocyte and macrophage populations (e.g., CD45+, CD11b+, Ly6Chi for inflammatory monocytes; CD45+, CD11b+, F4/80+ for macrophages).[2][5]

-

-

Data Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data to quantify the absolute number and percentage of different monocyte and macrophage populations in the peritoneal cavity.

-

Compare the cell numbers between the vehicle-treated and INCB3284-treated groups to determine the effect of CCR2 inhibition on their recruitment.

-

Isolation of Monocytes/Macrophages from Tissues for Flow Cytometry

This protocol provides a general framework for isolating these cells from solid tissues.

Materials:

-

Tissue of interest (e.g., spleen, liver, tumor).

-

GentleMACS Dissociator or similar tissue dissociator.

-

Enzyme digestion buffer (e.g., RPMI with collagenase D and DNase I).

-

70 µm and 40 µm cell strainers.

-

Red blood cell lysis buffer.

-

FACS buffer.

Protocol:

-

Tissue Harvest and Preparation:

-

Perfuse the animal with cold PBS to remove circulating blood cells.

-

Harvest the tissue of interest and place it in cold PBS or RPMI on ice.

-

Mince the tissue into small pieces using a sterile scalpel or scissors.[13]

-

-

Enzymatic Digestion:

-

Transfer the minced tissue to a tube containing the enzyme digestion buffer.

-

Incubate at 37°C with agitation for 30-60 minutes (time may need optimization depending on the tissue).

-

-

Cell Dissociation and Filtration:

-

Further dissociate the tissue using a GentleMACS Dissociator or by passing it through a syringe.

-

Pass the cell suspension through a 70 µm cell strainer into a fresh tube.

-

Wash the strainer with FACS buffer to maximize cell recovery.

-

(Optional) Pass the suspension through a 40 µm cell strainer for a single-cell suspension.

-

-

Red Blood Cell Lysis:

-

Centrifuge the cell suspension and discard the supernatant.

-

Resuspend the cell pellet in red blood cell lysis buffer and incubate for a few minutes at room temperature.

-

Quench the lysis by adding an excess of FACS buffer.

-

-

Final Preparation:

-

Centrifuge the cells, discard the supernatant, and resuspend in FACS buffer.

-

The cells are now ready for counting and subsequent staining for flow cytometry as described in the previous protocol.

-

Conclusion

INCB3284 is a powerful and specific pharmacological tool for investigating the role of the CCL2-CCR2 axis in monocyte and macrophage recruitment. Its favorable pharmacokinetic profile and high selectivity allow for precise interrogation of this pathway in a variety of in vitro and in vivo models. The experimental protocols provided in this guide offer a starting point for researchers to design and execute studies aimed at understanding the complex biology of monocyte and macrophage trafficking in health and disease. By utilizing INCB3284, scientists can continue to unravel the contributions of CCR2-mediated inflammation to various pathologies and explore the therapeutic potential of targeting this critical pathway.

References

- 1. Analysis of Monocyte Recruitment During Inflammation by Intravital Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bowdish.ca [bowdish.ca]

- 3. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 4. Analysis of Monocyte Recruitment During Inflammation by Intravital Imaging | Springer Nature Experiments [experiments.springernature.com]

- 5. bowdish.ca [bowdish.ca]

- 6. Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells [protocols.io]

- 7. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Isolation of Murine Peritoneal Macrophages to Carry Out Gene Expression Analysis Upon Toll-like Receptors Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation of Mouse Peritoneal Cavity Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Isolation of Murine Peritoneal Macrophages to Carry Out Gene Expression Analysis Upon Toll-like Receptors Stimulation [jove.com]

- 13. Video: Isolation of Macrophage Subsets and Stromal Cells from Human and Mouse Myocardial Specimens [jove.com]

The Role of the CCL2/CCR2 Axis in Pancreatic Cancer and its Therapeutic Targeting by INCB3284

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The CCL2/CCR2 Signaling Axis

The C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that plays a crucial role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation and tumorigenesis.[1] Its biological effects are primarily mediated through its interaction with the C-C chemokine receptor type 2 (CCR2), a G protein-coupled receptor predominantly expressed on monocytes and macrophages.[2] The CCL2/CCR2 signaling axis is implicated in the initiation and progression of various cancers, including pancreatic cancer.[3][4] This axis promotes tumor growth, angiogenesis, and metastasis by recruiting immunosuppressive cells to the tumor microenvironment (TME).[4][5]

The Critical Role of the CCL2/CCR2 Axis in Pancreatic Ductal Adenocarcinoma (PDAC)

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense, desmoplastic stroma that is heavily infiltrated by immunosuppressive immune cells, particularly tumor-associated macrophages (TAMs).[6][7] Human pancreatic cancers are known to produce CCL2, which in turn attracts CCR2-expressing macrophages that infiltrate these tumors.[8][9] This infiltration of immunosuppressive cells creates a TME that is permissive to tumor growth and resistant to anti-tumor immunity.

Key functions of the CCL2/CCR2 axis in PDAC include:

-

Recruitment of Immunosuppressive Cells: The primary role of the CCL2/CCR2 axis in cancer is to promote the recruitment of monocytes from the peripheral blood to tumor sites. These monocytes then differentiate into TAMs, which contribute to an immunosuppressive TME.[3]

-

Promotion of Tumor Growth and Metastasis: By recruiting TAMs, the CCL2/CCR2 axis indirectly promotes tumor proliferation and metastasis.[3] TAMs can enhance tumor cell invasion and angiogenesis.[5] The CCL2-CCR2 signaling has been shown to have multiple roles in promoting tumors, from mediating tumor growth and angiogenesis to recruiting and usurping host stromal cells to support tumor progression.[5]

-

Poor Prognosis: High expression of CCL2 in tumors, coupled with a low infiltrate of CD8+ T-cells, is associated with significantly decreased patient survival in pancreatic cancer.[6][8]

INCB3284: A Potent and Selective CCR2 Antagonist

INCB3284 is an orally bioavailable small molecule antagonist of the human CCR2 receptor.[10] It was developed to disrupt the CCL2/CCR2 signaling axis and thereby inhibit the recruitment of inflammatory monocytes and macrophages to the TME.

Mechanism of Action

INCB3284 functions as a competitive antagonist of CCR2. It binds to the receptor and prevents the binding of its ligand, CCL2. This blockage inhibits the downstream signaling pathways that lead to monocyte and macrophage chemotaxis.

Pharmacological Profile of INCB3284

The following table summarizes the key pharmacological parameters of INCB3284.

| Parameter | Value | Reference |

| hCCR2 Binding IC50 | 3.7 nM | [10] |

| Chemotaxis IC50 | 4.7 nM | [10] |

| hERG Inhibition IC50 | 84 µM | [2][10] |

| Human Serum Protein Binding (free fraction) | 58% | [2][10] |

| Oral Bioavailability | Acceptable in rodents and primates | [2][10] |

| Half-life (T1/2) in humans | 15 hours | [2][10] |

Preclinical and Clinical Evidence for Targeting CCR2 in Pancreatic Cancer

Preclinical Studies

In murine models of pancreatic cancer, blockade of CCR2 has demonstrated significant anti-tumor effects:

-

Depletion of inflammatory monocytes and macrophages from the primary tumor and premetastatic sites (e.g., the liver).[6][8]

-

Enhanced anti-tumor immunity.[8]

Clinical Trials

While INCB3284 itself has been evaluated in clinical trials for inflammatory diseases like rheumatoid arthritis, other CCR2 antagonists have been investigated in pancreatic cancer, often in combination with other therapies.[11] The rationale for these trials is based on the strong preclinical evidence that disrupting the CCL2/CCR2 axis can remodel the TME and enhance the efficacy of other anti-cancer treatments, such as chemotherapy and immunotherapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize CCR2 antagonists like INCB3284.

CCR2 Radioligand Binding Assay

This assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

-

Cells: A murine monocyte cell line (e.g., WEHI-274.1) that endogenously expresses CCR2.[12]

-

Radioligand: 125I-labeled murine CCL2 (mCCL2).[12]

-

Procedure:

-

WEHI-274.1 cells are harvested and resuspended in an assay buffer.[12]

-

In a 96-well filter plate, the following are added in triplicate: assay buffer (for total binding), unlabeled CCL2 (for non-specific binding), and serially diluted test compound.[12]

-

125I-mCCL2 is added to all wells, followed by the cell suspension.[12]

-

The plate is incubated for 2 hours at room temperature.[12]

-

The contents are then transferred to a filter plate, washed, and the radioactivity is measured using a scintillation counter.[12]

-

The IC50 value is calculated from the resulting dose-response curve.

-

In Vitro Chemotaxis Assay

This assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

-

Cells: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).[12]

-

Chemoattractant: Recombinant human CCL2 (hCCL2).[12]

-

Procedure:

-

Cells are pre-incubated with various concentrations of the test compound.[12]

-

A chemotaxis chamber (e.g., Transwell) is used, with the lower chamber containing hCCL2 and the upper chamber containing the pre-incubated cells.[12]

-

The chamber is incubated for a few hours to allow for cell migration.

-

The number of cells that have migrated to the lower chamber is quantified, often using a fluorescent dye and a plate reader.[12]

-

The IC50 for chemotaxis inhibition is then determined.

-

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can greatly enhance understanding.

The CCL2/CCR2 Signaling Pathway in Pancreatic Cancer

Caption: The CCL2/CCR2 signaling axis in the pancreatic tumor microenvironment.

Experimental Workflow for Evaluating a CCR2 Antagonist

Caption: A typical experimental workflow for the preclinical evaluation of a CCR2 antagonist.

Conclusion and Future Directions

The CCL2/CCR2 signaling axis is a critical driver of the immunosuppressive tumor microenvironment in pancreatic cancer and represents a key therapeutic target.[3][4] Potent and selective CCR2 antagonists, such as INCB3284, have shown promise in preclinical models by blocking the recruitment of tumor-promoting macrophages.[6][8] Future therapeutic strategies will likely involve the combination of CCR2 inhibitors with other treatment modalities, including chemotherapy, immunotherapy (e.g., checkpoint inhibitors), and radiation therapy, to overcome the profound immunosuppression that characterizes pancreatic cancer.[7] Further clinical investigation is warranted to fully elucidate the therapeutic potential of targeting this pathway in patients with this devastating disease.

References

- 1. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the CCL2-CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inflammatory monocyte mobilization decreases patient survival in pancreatic cancer: a role for targeting the CCL2/CCR2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Investigating the Anti-inflammatory Effects of INCB3284: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB3284 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key mediators in the inflammatory cascade, primarily by directing the migration of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis has been implicated in a multitude of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the preclinical data supporting the anti-inflammatory effects of INCB3284, detailed experimental protocols for its characterization, and a discussion of its clinical investigation, particularly in the context of rheumatoid arthritis.

Introduction

The chemokine system, a complex network of small cytokines and their receptors, plays a pivotal role in orchestrating leukocyte trafficking during both homeostatic and inflammatory conditions. Among these, the CCL2/CCR2 axis is a critical pathway in the recruitment of monocytes from the bone marrow to inflamed tissues, where they differentiate into macrophages. These macrophages, in turn, are central players in the amplification and perpetuation of the inflammatory response through the production of pro-inflammatory cytokines and other mediators.

Given its central role in monocyte/macrophage recruitment, CCR2 has emerged as an attractive therapeutic target for a wide range of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. INCB3284 was developed as a potent and selective antagonist of CCR2, with the therapeutic goal of disrupting this key inflammatory pathway.

Mechanism of Action

INCB3284 exerts its anti-inflammatory effects by competitively binding to CCR2, thereby preventing the binding of its endogenous ligand, CCL2. This inhibition blocks the downstream signaling cascades that are normally initiated by CCL2-CCR2 interaction, ultimately leading to a reduction in the recruitment of inflammatory monocytes to tissues.

The CCL2/CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. Key downstream cascades include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is involved in the transcription of various genes, including those for cytokines and chemokines.

-

Mitogen-activated Protein Kinase (MAPK) Pathway (including ERK1/2): This pathway plays a significant role in cell migration, differentiation, and proliferation.

By blocking the initial ligand-receptor interaction, INCB3284 effectively inhibits the activation of these downstream pathways, thereby mitigating the cellular responses that drive inflammation.

INCB3284: A Technical Guide to its Impact on Cytokine Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3284 is a potent and selective small molecule antagonist of the human C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. These recruited myeloid cells are significant sources of pro-inflammatory cytokines, which drive the pathogenesis of numerous inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of INCB3284, its impact on critical cytokine signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: CCR2 Antagonism